molecular formula C28H51NO7 B14724353 {[2-(Heptanoyloxy)propanoyl]imino}diethane-2,1-diyl diheptanoate CAS No. 7146-54-5

{[2-(Heptanoyloxy)propanoyl]imino}diethane-2,1-diyl diheptanoate

Cat. No.: B14724353
CAS No.: 7146-54-5
M. Wt: 513.7 g/mol
InChI Key: DRWKJEYCVKSVDQ-UHFFFAOYSA-N
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Description

{[2-(Heptanoyloxy)propanoyl]imino}diethane-2,1-diyl diheptanoate is a chemical compound known for its unique structure and properties. It is characterized by the presence of heptanoyloxy groups and an imino linkage, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Heptanoyloxy)propanoyl]imino}diethane-2,1-diyl diheptanoate typically involves the esterification of heptanoic acid with a suitable alcohol, followed by the formation of the imino linkage. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{[2-(Heptanoyloxy)propanoyl]imino}diethane-2,1-diyl diheptanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield heptanoic acid derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

{[2-(Heptanoyloxy)propanoyl]imino}diethane-2,1-diyl diheptanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which {[2-(Heptanoyloxy)propanoyl]imino}diethane-2,1-diyl diheptanoate exerts its effects involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with enzymes, altering their activity. Additionally, the ester groups may participate in hydrolysis reactions, releasing active metabolites that further influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • {[2-(Hexanoyloxy)propanoyl]imino}diethane-2,1-diyl dihexanoate
  • {[2-(Octanoyloxy)propanoyl]imino}diethane-2,1-diyl dioctanoate

Uniqueness

{[2-(Heptanoyloxy)propanoyl]imino}diethane-2,1-diyl diheptanoate is unique due to its specific chain length and the presence of heptanoyloxy groups, which confer distinct physical and chemical properties. These differences can affect its reactivity, solubility, and interaction with biological systems, making it a valuable compound for targeted applications.

Properties

CAS No.

7146-54-5

Molecular Formula

C28H51NO7

Molecular Weight

513.7 g/mol

IUPAC Name

2-[2-heptanoyloxyethyl(2-heptanoyloxypropanoyl)amino]ethyl heptanoate

InChI

InChI=1S/C28H51NO7/c1-5-8-11-14-17-25(30)34-22-20-29(21-23-35-26(31)18-15-12-9-6-2)28(33)24(4)36-27(32)19-16-13-10-7-3/h24H,5-23H2,1-4H3

InChI Key

DRWKJEYCVKSVDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OCCN(CCOC(=O)CCCCCC)C(=O)C(C)OC(=O)CCCCCC

Origin of Product

United States

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